2-Fluoro-2'-piperidinomethyl benzophenone
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Overview
Description
2-Fluoro-2’-piperidinomethyl benzophenone is a synthetic compound that belongs to the class of cathinones.
Preparation Methods
The synthesis of 2-Fluoro-2’-piperidinomethyl benzophenone involves several steps. One common method includes the reaction of 2-fluorobenzoyl chloride with piperidine in the presence of a base to form the intermediate 2-fluoro-2’-piperidinomethyl benzophenone. This intermediate is then subjected to further reactions to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluoro-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
2-Fluoro-2’-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is being conducted on its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-2’-piperidinomethyl benzophenone involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy levels. The molecular targets and pathways involved in its action are still under investigation, but it is thought to affect the central nervous system similarly to other stimulant compounds.
Comparison with Similar Compounds
2-Fluoro-2’-piperidinomethyl benzophenone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Methylone: Another cathinone derivative with stimulant effects.
Ethylone: Similar to methylone but with an ethyl group instead of a methyl group.
Butylone: Another cathinone derivative with a butyl group.
Methcathinone: A well-known stimulant with a similar structure but different functional groups.
These compounds share some similarities in their stimulant effects but differ in their chemical structures and specific applications.
Biological Activity
2-Fluoro-2'-piperidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a benzophenone core with a piperidinyl group and a fluorine atom. Its structural formula can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various signaling pathways. The following mechanisms have been suggested:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could bind to receptors that regulate apoptosis and cell cycle progression.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. A study evaluated its efficacy using the MTT assay, revealing significant cytotoxicity compared to standard chemotherapeutic agents.
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
Jurkat | 5.0 | 5-Fluorouracil | 8.0 |
HeLa | 6.5 | Doxorubicin | 7.5 |
MCF-7 | 4.8 | Tamoxifen | 10.0 |
The above data indicates that this compound is more potent than some commonly used anticancer drugs in certain cell lines.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Jurkat T-cells, reporting an IC50 value of 5 µM, demonstrating its potential as an anticancer agent through apoptosis induction mechanisms .
- Mechanistic Insights : Another investigation into the compound's mechanism revealed that it significantly alters cell cycle dynamics in treated cells, leading to increased sub-G1 phase populations, indicative of apoptosis .
- Comparative Analysis : Research comparing various Mannich bases indicated that derivatives like this compound exhibited enhanced cytotoxic properties over other similar compounds due to their unique structural features .
Therapeutic Applications
Given its promising biological activity, this compound is being explored for several therapeutic applications:
Properties
IUPAC Name |
(2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHOPKXMBBUCBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643603 |
Source
|
Record name | (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-48-3 |
Source
|
Record name | (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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